6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine , often referred to as compound A , is a novel triazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A belongs to the class of triazolo-oxazines , characterized by a unique bicyclic structure that enhances its biological interactions. The presence of the piperazine moiety is significant for receptor binding and activity modulation.
Biological Activity Overview
The biological activity of compound A has been assessed through various in vitro and in vivo studies. Key areas of focus include:
- Anticancer Activity : Compound A has demonstrated significant cytotoxic effects against various cancer cell lines.
- Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
- Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains.
The anticancer activity of compound A is primarily attributed to its ability to induce apoptosis in cancer cells. This effect is mediated through the upregulation of pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.
Case Studies
-
Breast Cancer Cell Lines : In a study evaluating its effects on MDA-MB-231 breast cancer cells, compound A exhibited an IC50 value significantly lower than that of standard chemotherapeutics like Erlotinib. The compound induced a G2/M phase arrest in the cell cycle, leading to increased apoptosis rates.
Compound IC50 (nM) Mechanism Compound A 38 Apoptosis induction Erlotinib 80 EGFR inhibition - Lung Cancer Models : In animal models of lung cancer, administration of compound A resulted in reduced tumor size and enhanced survival rates compared to control groups.
Interaction with Neurotransmitter Systems
Compound A has shown affinity for serotonin and dopamine receptors. Its piperazine structure facilitates binding to these receptors, suggesting potential use as an anxiolytic or antidepressant agent.
Animal Studies
In rodent models, compound A demonstrated anxiolytic effects comparable to established medications like diazepam. Behavioral tests indicated reduced anxiety-like behaviors in treated subjects.
In Vitro Studies
Compound A exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
属性
IUPAC Name |
[6-(4-methylphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl]-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-2-4-13(5-3-12)15-10-22-14(11-24-15)16(19-20-22)17(23)21-8-6-18-7-9-21/h2-5,15,18H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUORXYFKLKOSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN3C(=C(N=N3)C(=O)N4CCNCC4)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。